Compound Description: This compound serves as a parent structure in a study exploring the structure-activity relationships of multifunctional sulfides for lipoxygenase inhibition and antibacterial activity. []
Relevance: This compound, like N-[1-(4-Isobutylbenzyl)-3-piperidinyl]-3-butenamide, contains a piperidine ring. The study focuses on modifications to the sulfide substituent of the oxadiazole ring and their impact on biological activity. While not directly comparable to the target compound, the shared piperidine ring and exploration of structure-activity relationships offer valuable insights. []
Compound Description: This compound is a key intermediate in synthesizing a series of N-substituted derivatives evaluated as potential Alzheimer's disease treatments. []
Relevance: The presence of the piperidine ring, as in N-[1-(4-Isobutylbenzyl)-3-piperidinyl]-3-butenamide, establishes a structural connection. The study focuses on modifying the propanamide side chain to modulate acetylcholinesterase (AChE) inhibitory activity, offering insight into the structure-activity relationships of piperidine-containing compounds. []
Compound Description: This compound is a potent and selective non-peptide agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, exhibiting anxiolytic activity. []
Relevance: While structurally distinct from N-[1-(4-Isobutylbenzyl)-3-piperidinyl]-3-butenamide, MCOPPB shares the piperidine ring system. The study highlights the importance of specific substituents on the benzimidazole and piperidine rings for NOP receptor activity, providing potential insights into the structure-activity relationships of related compounds. []
Compound Description: This chiral dirhodium complex serves as a catalyst for enantioselective intramolecular C-H amination reactions involving sulfamates. []
Relevance: This compound, while not directly comparable to N-[1-(4-Isobutylbenzyl)-3-piperidinyl]-3-butenamide, highlights the use of piperidine-derived ligands in asymmetric catalysis. Though the target compound is not intended for catalytic applications, the shared piperidine moiety illustrates its versatility in medicinal and synthetic chemistry. []
Compound Description: This compound, part of a series of synthesized N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides, exhibits extremely potent analgesic activity, significantly surpassing morphine. []
Relevance: Both this compound and N-[1-(4-Isobutylbenzyl)-3-piperidinyl]-3-butenamide share the core structure of a substituted piperidine ring with an amide substituent. The study emphasizes the impact of substitutions on both nitrogen atoms for analgesic potency, offering valuable insights for designing new analgesics related to the target compound. []
Compound Description: SR147778 is a highly potent and selective antagonist of the cannabinoid CB1 receptor, demonstrating potential for treating various conditions like obesity and addiction. []
Relevance: Despite differing core structures, both SR147778 and N-[1-(4-Isobutylbenzyl)-3-piperidinyl]-3-butenamide possess a piperidine ring. The research underscores the significance of specific substituents on the pyrazole ring and the piperidine nitrogen for CB1 receptor activity, offering valuable insights for designing compounds with tailored CB1 receptor profiles. []
Compound Description: NPC 15437 is a selective inhibitor of protein kinase C (PKC), specifically targeting the regulatory domain. It exhibits potential for treating conditions associated with PKC overactivation. []
Relevance: Although structurally different from N-[1-(4-Isobutylbenzyl)-3-piperidinyl]-3-butenamide, NPC 15437 shares the piperidine ring. This study emphasizes the importance of the specific substitution pattern on the piperidine ring and the hexanamide chain for PKC inhibitory activity, providing insights for developing PKC modulators with potentially improved selectivity profiles. []
Compound Description: This compound, along with its hydrates and polymorphs, is investigated for its therapeutic potential in treating autoimmune diseases. [, ]
Relevance: Although structurally distinct from N-[1-(4-Isobutylbenzyl)-3-piperidinyl]-3-butenamide, it shares a key structural feature: the presence of a piperidine ring. This highlights the relevance of piperidine derivatives in medicinal chemistry, particularly in developing therapies for inflammatory and autoimmune disorders. [, ]
Relevance: While structurally distinct from N-[1-(4-Isobutylbenzyl)-3-piperidinyl]-3-butenamide, these compounds provide a valuable lesson in drug design, emphasizing the importance of considering potential off-target binding, especially when targeting closely related receptors like CB1 and TSPO. []
Compound Description: JDTic is identified as a highly potent and selective kappa opioid receptor antagonist, demonstrating potential for treating various conditions, including addiction and pain. [, ]
Relevance: While JDTic and N-[1-(4-Isobutylbenzyl)-3-piperidinyl]-3-butenamide share the piperidine ring, the research emphasizes the critical role of specific stereochemistry and the presence of a second basic amino group and a phenol group for JDTic's kappa opioid receptor activity. These findings provide a deeper understanding of structural features crucial for developing selective kappa opioid receptor ligands. [, ]
1-(3,3-Diphenylpropyl)-Piperidinyl Amides and Ureas
Compound Description: This group of compounds was investigated for its CCR5 binding affinity using quantitative structure-activity relationship (QSAR) modeling techniques, aiming to identify potential HIV entry inhibitors. []
Relevance: The presence of the piperidine ring, also found in N-[1-(4-Isobutylbenzyl)-3-piperidinyl]-3-butenamide, links these compounds. Although the core structures differ, the study highlights the impact of substituents on the piperidine nitrogen and the amide/urea moieties on CCR5 binding, offering insights for developing compounds with improved CCR5 binding profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.